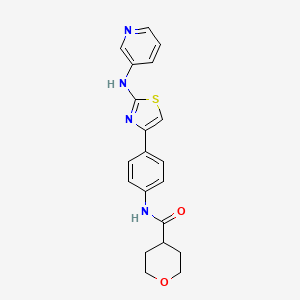
4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is a chemical compound with the molecular formula C18H12N2O4 . It has a molecular weight of 320.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is represented by the formula C18H12N2O4 . This indicates that the molecule consists of 18 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Synthesis of Benzoxazocine and Benzoxazonine Derivatives : The reaction of cyanogen bromide with certain dihydroisoindol-2-yl precursors has been explored to synthesize benzoxazocine and benzoxazonine derivatives. This process has applications in creating compounds like Nefopam, an analgesic (Bremner & Thirasasana, 1982).
Liquid Crystalline Mixtures : Cyano derivatives of certain phenyl and alkyl dioxaborinane have shown potential in creating liquid-crystalline mixtures suitable for high information electrooptic display devices due to their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).
Photoreaction Studies
Electron-Transfer Reactions : Studies on the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with amines have shed light on the selective conversion to beta-diketones and beta-hydroxy ketones. These findings have implications for understanding reaction mechanisms involving epoxy ketones (Hasegawa et al., 1997).
Mesomorphic Properties and Applications
Mesomorphic States Study : The phase states of 4′-n-alkoxy-4-cyanobiphenyl mesogens have been investigated through wide-line 1H NMR and DSC, contributing to the understanding of mesogenic transformations and thermotropic transitions in liquid crystal research (Chuvaev et al., 2009).
Solar Cell Applications
Organic Sensitizers : The engineering of donor-acceptor type organic sensitizers for solar cell applications has led to significant advancements. Organic sensitizers like JK-1 and JK-2, upon anchoring onto TiO2 film, have shown high incident photon to current conversion efficiency, highlighting their potential in improving solar cell efficiency (Kim et al., 2006).
Biochemical and Environmental Applications
Bioremediation of Environmental Pollutants : The use of laccase from Fusarium incarnatum in a reverse micelles system has been investigated for the bioremediation of Bisphenol A, a known endocrine-disrupting chemical. This study contributes to the understanding of biodegradation processes for environmental pollutants in non-aqueous media (Chhaya & Gupte, 2013).
Propriétés
IUPAC Name |
(4-cyanophenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-11(18(23)24-13-8-6-12(10-19)7-9-13)20-16(21)14-4-2-3-5-15(14)17(20)22/h2-9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZNEGPHEKEUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)C#N)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

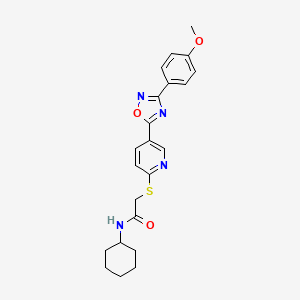
![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)
![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)

![tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate](/img/structure/B2671414.png)
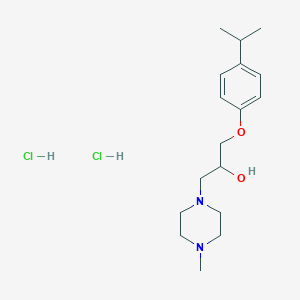

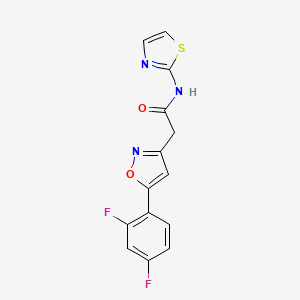


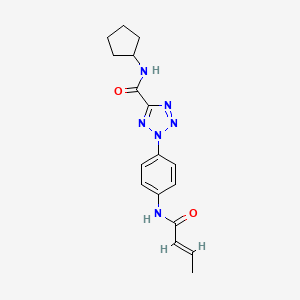
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)
